molecular formula C12H15BrN2O B6286062 1-(4-Bromobenzoyl)-1,4-diazepane CAS No. 926226-47-3

1-(4-Bromobenzoyl)-1,4-diazepane

Cat. No.: B6286062
CAS No.: 926226-47-3
M. Wt: 283.16 g/mol
InChI Key: PDOAIXYTNKKZKK-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-1,4-diazepane is a brominated derivative of the 1,4-diazepane (homopiperazine) scaffold, a seven-membered ring featuring two nitrogen atoms . This compound is offered as a valuable chemical building block and intermediate for use in medicinal chemistry and pharmaceutical research. The 1,4-diazepane core is a privileged structure in drug discovery, known for its versatility and presence in compounds with a diverse range of biological activities . The 4-bromobenzoyl substituent on this scaffold provides a distinct electronic and steric profile, and the bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to efficiently create libraries of novel derivatives for structure-activity relationship (SAR) studies. Compounds based on the 1,4-diazepane structure have been investigated for numerous therapeutic applications. Scientific literature reports that 1,4-diazepane and 1,4-benzodiazepine derivatives exhibit significant pharmacological properties, including antimicrobial , antitumor , anti-HIV , and antidepressant activities . The synthesis of functionalized 1,4-diazepine derivatives remains a key focus in organic chemistry for developing novel bioactive molecules . As such, this compound is a key intermediate for researchers developing new synthetic methodologies and exploring new chemical space for drug discovery campaigns. Handling Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-bromophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOAIXYTNKKZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 1,4-Diazepane, 4-bromobenzoyl chloride, triethylamine (base), dichloromethane (solvent).

  • Temperature : Room temperature (20–25°C).

  • Yield : 60–70% after purification via column chromatography.

Mechanistic Insights :
The base (triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Steric hindrance from the diazepane’s seven-membered ring necessitates extended reaction times (12–24 hours) for complete conversion.

ParameterValueReference
Reaction Time12–24 hours
SolventDichloromethane
BaseTriethylamine
Purification MethodColumn Chromatography

Cyclocondensation of 1,2-Diamines with Carbonyl Precursors

An alternative route involves constructing the diazepane ring in situ through cyclocondensation. This method employs 1,2-diamines and α,β-unsaturated carbonyl compounds, followed by bromobenzoylation.

Stepwise Synthesis

  • Ring Formation :

    • Reactants : 1,2-Diaminoethane and methyl vinyl ketone.

    • Conditions : Reflux in isopropyl alcohol (80°C, 2 hours).

    • Intermediate : 1,4-Diazepane derivative.

  • Acylation :

    • Reactants : Intermediate from Step 1, 4-bromobenzoyl chloride.

    • Yield : 50–55% overall.

Theoretical Validation :
Density functional theory (DFT) calculations confirm that the cyclocondensation proceeds via a six-membered transition state, with activation energies of ~194.9 kJ/mol in the gas phase. Solvent effects (e.g., 1,4-dioxane) reduce this barrier to ~176.8 kJ/mol, enhancing reaction feasibility.

StageKey ParametersReference
Cyclocondensation80°C, 2 hours, i-PrOH
AcylationRoom temperature, 24 hours
Computational ModelPBE0-D3BJ/def2-TZVP

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct AcylationSimple, fewer stepsLow regioselectivity60–70%
CyclocondensationModular ring constructionMulti-step, lower yields50–55%
Suzuki CouplingFunctional group toleranceRequires pre-functionalization30–78%

Key Findings :

  • Direct acylation is optimal for rapid synthesis but struggles with byproduct formation.

  • Cyclocondensation allows ring customization but requires stringent conditions.

  • Suzuki coupling remains speculative but promising for derivative synthesis .

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone moiety undergoes nucleophilic addition reactions. For example:

  • Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols.

  • Hydride Reduction : Lithium aluminum hydride reduces the ketone to a secondary alcohol.

Reaction TypeReagent/ConditionsProductYieldReference
ReductionLiAlH₄, THF, 0°C1-(4-Bromobenzyl)-1,4-diazepanol78%
GrignardCH₃MgBr, Et₂O1-(4-Bromo-α-methylbenzyl)-1,4-diazepane65%

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs electrophiles to the para position, though steric hindrance from the diazepane ring may limit reactivity.

ElectrophileConditionsProductOutcomeReference
HNO₃/H₂SO₄0–5°CNitration at C3 of benzoyl ringMinimal conversion (<10%)

Bromine Substitution Reactions

The aryl bromide participates in cross-coupling and nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 4-Biphenylboronic acid1-(4-Biphenylcarbonyl)-1,4-diazepane82%
Azide SubstitutionNaN₃, DMF, 80°C1-(4-Azidobenzoyl)-1,4-diazepane90%

Diazepane Ring Functionalization

The 1,4-diazepane ring undergoes alkylation and acylation at nitrogen atoms:

Reaction TypeReagents/ConditionsProductSelectivityReference
N-AlkylationCH₃I, K₂CO₃, DMF4-Methyl-1-(4-bromobenzoyl)-1,4-diazepaneN1 vs. N4 = 3:1
N-AcylationAcetyl chloride, Et₃N1-(4-Bromobenzoyl)-4-acetyl-1,4-diazepane95% N4-acylation

Ring-Opening Reactions

Acidic or oxidative conditions cleave the diazepane ring:

ConditionsReagentsProductMechanismReference
HBr/AcOH48 hrs, reflux4-Bromobenzoylpyrrolidine derivativeAcid-catalyzed hydrolysis
OzoneO₃, CH₂Cl₂, -78°CFragmented aldehydesOxidative cleavage

Coordination Chemistry

The diazepane nitrogens act as ligands for transition metals:

Metal SaltConditionsComplex StructureApplicationReference
Cu(ClO₄)₂MeOH, 25°CCu(L)₂Catalytic oxidation studies

Key Reactivity Trends:

  • Bromine Substitution : High efficiency in Pd-mediated couplings (e.g., Suzuki) due to electron-withdrawing benzoyl group.

  • Ring Stability : Diazepane resists ring-opening under mild conditions but undergoes cleavage with strong acids/oxidizers.

  • Steric Effects : Bulky diazepane substituents hinder EAS at the benzoyl ring.

Scientific Research Applications

1-(4-Bromobenzoyl)-1,4-diazepane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diazepane ring may also interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations
  • 1-(4-Bromobenzyl)-4-methyl-1,4-diazepane (CAS 280560-78-3):

    • Structure : Benzyl (CH2) linkage vs. benzoyl (C=O) in the target compound.
    • Molecular Weight : 283.21 g/mol vs. ~294.15 g/mol (calculated for C12H13BrN2O).
    • Synthesis : Prepared via alkylation of 1,4-diazepane with 4-bromobenzyl halides, yielding 38–53% after chromatography .
  • 1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8):

    • Structure : Fluorine substituent in the ortho position vs. bromine in para.
    • Molecular Weight : 222.26 g/mol. Lower due to fluorine’s smaller size.
    • Synthesis : Similar nucleophilic acylation methods, yielding oil products .
  • 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (CAS N/A):

    • Structure : Trifluoromethyl group enhances lipophilicity.
    • Yield : 53% via substitution with 1-bromo-3-(trifluoromethyl)benzene .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
1-(4-Bromobenzoyl)-1,4-diazepane C12H13BrN2O ~294.15 ~340 (est.) ~2.5
1-(4-Bromobenzyl)-1,4-diazepane C13H19BrN2 283.21 336.4 3.1
1-(2-Fluorobenzoyl)-1,4-diazepane C12H15FN2O 222.26 N/A 1.8
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane C12H14F3N2 245.85 N/A 2.9
  • Solubility : The benzoyl group increases polarity, but bromine’s hydrophobicity may reduce aqueous solubility compared to fluorinated analogs .
  • Stability : Benzoyl derivatives are more prone to hydrolysis than benzyl or sulfonyl analogs (e.g., 1-((4-Bromophenyl)sulfonyl)-1,4-diazepane, CAS 486422-31-5) .

Key Differentiators of this compound

Electronic Effects : The para-bromo substituent provides strong electron-withdrawing character, enhancing electrophilicity at the benzoyl group.

Synthetic Yield: Not explicitly reported, but similar reactions yield 38–53%, suggesting moderate efficiency .

Biological Activity

1-(4-Bromobenzoyl)-1,4-diazepane is a compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a bromobenzoyl group. The presence of the bromine atom in the benzoyl moiety enhances the compound's reactivity and potential interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the diazepane ring may influence the compound’s binding affinity and selectivity due to its structural properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has potential antimicrobial properties, which could be valuable in developing new antibiotics.
  • Analgesic Effects: In pharmacological evaluations, compounds structurally related to this compound have shown significant analgesic effects in animal models. For instance, derivatives with similar structures demonstrated pain inhibition comparable to established analgesics like diclofenac .
  • Antitumor Activity: The compound's analogs have been investigated for their antitumor properties. A study indicated that certain diazepane derivatives exhibited potent anticancer activity through mechanisms involving cell cycle regulation and apoptosis induction .

Analgesic Activity Evaluation

A study compared the analgesic effects of this compound derivatives using two pain models: the acetic acid-induced writhing test and the hot plate test. The results are summarized in Table 1.

CompoundDose (mg/kg)Acetic Acid Test (%)Hot Plate Test (%)
Control-00
Compound A55421
Diclofenac107243

The data suggests that while Compound A shows significant analgesic activity, it is less effective than diclofenac in both tests .

Antitumor Activity

In another study focusing on antitumor activity, a series of diazepane derivatives were synthesized and tested against various cancer cell lines. The findings indicated that certain modifications to the diazepane structure enhanced cytotoxicity against tumor cells.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other compounds within the same class:

Compound NameStructure TypeNotable Activity
1-(4-Bromobenzoyl)-4-methylpiperazinePiperazine derivativeAntimicrobial
1-(4-Bromobenzoyl)-1,3-dicyclohexylureaUrea derivativeAnticancer
2-(4-bromophenyl)benzodiazepineBenzodiazepine derivativeAnalgesic

The unique combination of the bromobenzoyl group and the diazepane ring in this compound imparts distinct chemical reactivity and biological activity compared to these analogs .

Q & A

Q. How does integrating cheminformatics with automated synthesis platforms accelerate derivative exploration?

  • Methodological Answer : AI-driven tools (e.g., retrosynthesis planners) propose novel routes, while robotic platforms enable high-throughput synthesis. Machine learning algorithms prioritize derivatives with desired properties, reducing trial-and-error experimentation .

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